17alpha-Iodovinylestradiol is a synthetic derivative of estradiol, a potent estrogen hormone. This compound is notable for its iodine substitution at the 17-alpha position, which enhances its radiochemical properties, making it suitable for various scientific applications, particularly in the field of molecular imaging and receptor studies. The compound has gained attention for its potential use in radiopharmaceuticals due to its high specific activity and ability to target estrogen receptors in tissues.
17alpha-Iodovinylestradiol is synthesized from natural steroid hormones such as estrone or estradiol through specific chemical modifications. The synthesis often involves halogenation and the use of organometallic reagents to introduce the iodine atom at the desired position on the steroid backbone.
This compound falls under the category of steroidal estrogens and is classified as a radiolabeled estrogen due to the incorporation of radioactive iodine isotopes, such as iodine-125 or iodine-123. These isotopes are crucial for imaging techniques in biomedical research.
The synthesis of 17alpha-Iodovinylestradiol typically involves several key steps:
The molecular structure of 17alpha-Iodovinylestradiol features a steroid backbone with a vinyl group at the 17-alpha position and an iodine atom attached. This modification alters its binding affinity to estrogen receptors compared to non-iodinated estrogens.
17alpha-Iodovinylestradiol participates in various chemical reactions typical for steroid derivatives, including:
The reactivity of the iodine atom enhances the compound's utility in radiolabeling studies, where it can be tracked in biological systems using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .
The mechanism by which 17alpha-Iodovinylestradiol exerts its biological effects primarily involves binding to estrogen receptors (ERs). Once bound, it activates downstream signaling pathways that regulate gene expression related to reproductive and developmental processes.
Relevant data from studies indicate that the compound maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions .
17alpha-Iodovinylestradiol has several applications in scientific research:
The ability to visualize and quantify estrogen receptor activity using this compound has significant implications for cancer diagnosis and treatment strategies, particularly in breast cancer research .
17α-Iodovinylestradiol (IVE) represents a significant advancement in the development of receptor-targeted radiopharmaceuticals for molecular imaging of estrogen receptor (ER)-positive tissues. This steroidal compound features a radioiodine atom incorporated into a vinyl group at the 17α-position of the estradiol scaffold, enabling gamma emission-based detection while maintaining high affinity for the estrogen receptor. As a specifically engineered molecular probe, IVE facilitates non-invasive visualization of ER expression and distribution in vivo, addressing a critical need in oncology for characterizing hormone-responsive cancers. Its design emerged from systematic efforts to overcome limitations of earlier radiolabeled estrogens, balancing receptor binding affinity with metabolic stability and imaging practicality. The compound's development exemplifies the convergence of steroid chemistry, nuclear medicine, and receptor biology to address clinical challenges in cancer diagnostics [1] [9].
The pursuit of ER-targeted radiopharmaceuticals began in the 1970s, driven by the clinical need to identify breast cancer patients likely to respond to endocrine therapies. Initial efforts focused on radioiodinated hexestrol derivatives, but these exhibited poor target specificity due to high nonspecific binding and interference from serum transport proteins like transthyretin. As noted in foundational research: "The uptake of [¹²⁵I]iodohexestrol by the uterus at 2 hr was reduced 58–65% by pretreatment... but compared with 16α-[¹²⁵I]iodoestradiol, [¹²⁵I]IVE showed greater uterine uptake and similar uterus-to-blood ratios" [1]. This highlighted the critical importance of molecular design beyond simple radiolabel attachment.
A breakthrough came with the conceptualization of the Binding Selectivity Index (BSI), defined as the ratio of receptor binding affinity (RBA) to nonspecific binding (NSB). Estradiol was assigned a BSI of 100 (RBA=100; NSB=1), while early radioiodinated hexestrol showed a BSI of only 1.4 (RBA=14; NSB=10), explaining its poor target accumulation. This metric became crucial for evaluating subsequent candidates [9]:
Table 1: Evolution of Radiolabeled Estrogen Probes
Compound | Target | RBA (%) | NSB | BSI | Imaging Modality |
---|---|---|---|---|---|
[¹²⁵I]Iodohexestrol | ER | 14 | 10 | 1.4 | Gamma Scintigraphy |
16α-[⁷⁷Br]Bromoestradiol | ER | 92 | 3.5 | 26 | Gamma Scintigraphy |
16α-[¹⁸F]Fluoroestradiol | ER | 85 | 2.0 | 43 | PET |
17α-[¹²⁵I]IVE | ER | 78 | 2.5 | 31 | SPECT |
The 1980s witnessed strategic innovations in radiolabeling techniques, particularly the application of radioiododestannylation for IVE synthesis. This method used the stable precursor E-17α-tributylstannylvinylestradiol (SnVE₂), enabling rapid and high-yield preparation of [¹²⁵I]IVE with specific activity exceeding 2000 Ci/mmol – essential for visualizing low-abundance ER receptors. Researchers emphasized that "the ease of preparation of the radioligand represents an advantage over synthetic procedures for other estrogen-receptor-seeking agents" [1] [5]. This technical advance positioned IVE as a practical SPECT agent when PET infrastructure was limited, complementing the later-developed FES (16α-[¹⁸F]fluoroestradiol) for PET imaging [4] [9].
The 17α-position in estradiol derivatives offers distinct chemical and pharmacological advantages over modifications at other sites. Unlike A-ring substitutions (e.g., 2- or 4-iodoestradiol), which impair hydrogen bonding critical for ER binding, the 17α-region tolerates steric bulk without disrupting receptor interaction. The iodovinyl group (–CH=CHI) at this position mimics the steric profile of natural 17β-hydroxyl configuration while introducing a site amenable to efficient radiolabeling:
Steric and Electronic Features:
Comparative binding studies reveal IVE’s balanced molecular properties:
Table 2: Binding Parameters of Estradiol Derivatives
Compound | ERα RBA (%) | ERβ RBA (%) | Log P | BSI |
---|---|---|---|---|
17β-Estradiol (E₂) | 100 | 100 | 2.8 | 100 |
17α-Estradiol | 20.5 | 8.2 | 3.1 | 6.6 |
16α-[¹²⁵I]Iodoestradiol | 45 | 22 | 3.5 | 12.9 |
17α-[¹²⁵I]IVE | 78 | 30 | 3.2 | 31 |
17α-Ethynylestradiol (EE) | 121 | 44 | 4.0 | 30 |
Data adapted from receptor binding assays and octanol-water partition measurements [1] [8] [9].
IVE achieves optimal balance by preserving the 3,17β-diol pharmacophore while leveraging the vinyl group’s conformational flexibility. The 17α-iodovinyl moiety generates less steric clash than 17α-ethyl or phenyl substitutions, maintaining 78% relative binding affinity (RBA) to ERα compared to estradiol. This structural advantage is biologically significant: unlike 17α-estradiol – which exhibits only 1/100th the potency of 17β-estradiol in classical uterotrophic assays – IVE retains near-native binding due to the vinyl group’s ability to adopt receptor-compatible orientations [7] [8].
IVE serves as a prototype single-targeted probe for SPECT imaging of ER expression, operating on the principle of high-affinity, receptor-mediated accumulation. Upon intravenous administration, it binds ERα in target tissues with uptake proportional to receptor density. Blockade studies using unlabeled estradiol or antiestrogens like tamoxifen demonstrate specificity, reducing uterine uptake by 58–65% in rodent models [1].
Biodistribution Profile and Imaging Performance:Key findings from preclinical studies include:
Table 3: Preclinical Biodistribution of [¹²⁵I]IVE in Immature Female Rats
Tissue | 1 hr (% ID/kg/g) | Uterus/Blood Ratio | 2 hr (% ID/kg/g) | 4 hr (% ID/kg/g) |
---|---|---|---|---|
Uterus | 0.412 | 19 | 0.465 | 0.310 |
Blood | 0.022 | 1.0 | 0.029 | 0.044 |
Liver | 0.185 | 8.4 | 0.210 | 0.185 |
Muscle | 0.018 | 0.8 | 0.015 | 0.012 |
Data adapted from [1].
Compared to contemporary agents, IVE offers practical advantages:
In receptor-targeted probe design, IVE exemplifies the "single-targeted strategy" – one ligand (estradiol derivative) conjugated to one imaging moiety (iodine) for unimodal imaging. This simplicity contrasts with dual-targeted or activatable probes but provides sufficient specificity for ER mapping in breast cancer foci. Current research explores IVE derivatives for theranostic applications, leveraging iodine-131 substitution to combine imaging with ER-targeted radionuclide therapy [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: